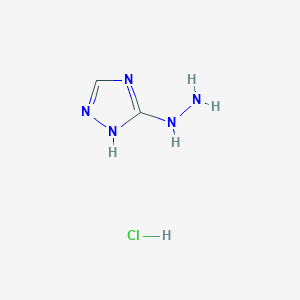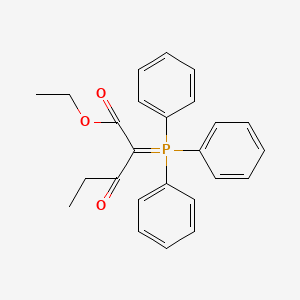
5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde is a complex organic compound that features a furan ring substituted with a carbaldehyde group and a hydrazono group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 2,2-dimethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the hydrazono group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-furaldehyde: Similar furan ring structure but lacks the hydrazono group.
2-Formyl-5-methylfuran: Another furan derivative with a formyl group.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a hydrazono group.
Uniqueness
5-(1-(2,2-Dimethylhydrazono)-2-oxoethyl)furan-2-carbaldehyde is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and potential biological activity compared to other furan derivatives.
Eigenschaften
CAS-Nummer |
303095-05-8 |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
5-[(E)-N-(dimethylamino)-C-formylcarbonimidoyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C9H10N2O3/c1-11(2)10-8(6-13)9-4-3-7(5-12)14-9/h3-6H,1-2H3/b10-8- |
InChI-Schlüssel |
CPBDLQLRQNZDNG-NTMALXAHSA-N |
Isomerische SMILES |
CN(C)/N=C(/C=O)\C1=CC=C(O1)C=O |
Kanonische SMILES |
CN(C)N=C(C=O)C1=CC=C(O1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




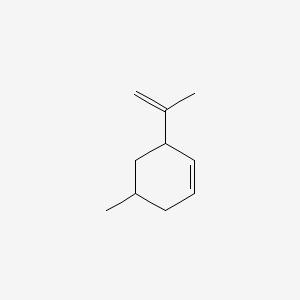
![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)
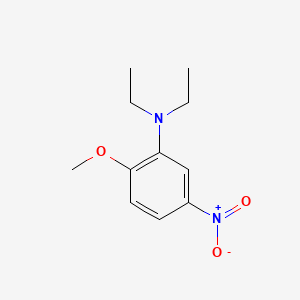
![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)
![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)
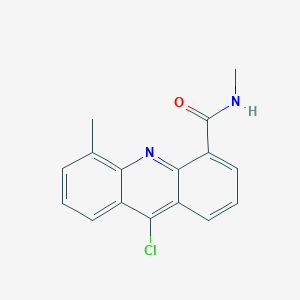
![1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B14156015.png)
